molecular formula C9H12N2O3 B8628962 4,6-Dimethoxy-2-methyl-nicotinamide

4,6-Dimethoxy-2-methyl-nicotinamide

Cat. No.: B8628962
M. Wt: 196.20 g/mol
InChI Key: ZWIKZCIYDKPLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-2-methyl-nicotinamide is a nicotinamide derivative characterized by methoxy groups at positions 4 and 6 of the pyridine ring and a methyl substituent at position 2. Nicotinamide analogs are often explored for their enzyme-inhibitory properties, particularly targeting NAD-dependent pathways.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

4,6-dimethoxy-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O3/c1-5-8(9(10)12)6(13-2)4-7(11-5)14-3/h4H,1-3H3,(H2,10,12)

InChI Key

ZWIKZCIYDKPLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)OC)OC)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound 2-CH₃, 4-OCH₃, 6-OCH₃ C₁₀H₁₄N₂O₃ 210.23 g/mol Methoxy groups enhance electron density; methyl improves lipophilicity.
2-Hydroxy-4,6-dimethylnicotinamide 2-OH, 4-CH₃, 6-CH₃ C₉H₁₂N₂O₂ 180.20 g/mol Hydroxyl group increases polarity but reduces metabolic stability vs. methoxy .
4,6-Dichloro-N-methoxy-N-methylnicotinamide 4-Cl, 6-Cl, N-OCH₃, N-CH₃ C₈H₈Cl₂N₂O₂ 235.07 g/mol Chlorine atoms enhance electrophilicity; N-methoxy-N-methyl improves solubility .
4,6-Dimethyl-2-(alkylthio)nicotinamide 2-SR (alkyl), 4-CH₃, 6-CH₃ Varies by R-group ~210–280 g/mol Alkylthio groups increase lipophilicity and potential for thiol-mediated interactions .

Key Observations:

  • Substituent Reactivity : Methoxy groups (as in this compound) donate electron density via resonance, stabilizing the pyridine ring. In contrast, chloro substituents (e.g., 4,6-Dichloro-N-methoxy-N-methylnicotinamide) withdraw electrons, increasing reactivity toward nucleophilic attack .
  • Biological Implications : Hydroxyl groups (e.g., 2-Hydroxy-4,6-dimethylnicotinamide) may confer hydrogen-bonding capacity but are prone to glucuronidation, reducing bioavailability. Alkylthio derivatives (e.g., 4,6-Dimethyl-2-(alkylthio)nicotinamide) exhibit enhanced membrane permeability due to increased hydrophobicity .

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